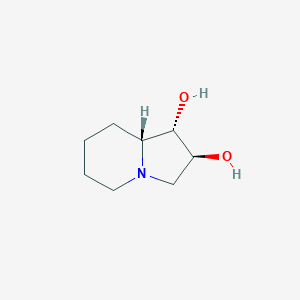
(1S,2S,8AR)-octahydroindolizine-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,8AR)-octahydroindolizine-1,2-diol is a chemical compound with a unique structure that includes a bicyclic ring system and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,8AR)-octahydroindolizine-1,2-diol typically involves the reduction of a precursor compound, such as an indolizine derivative. Common synthetic routes include catalytic hydrogenation or the use of reducing agents like sodium borohydride. The reaction conditions often involve solvents like ethanol or methanol and may require specific temperatures and pressures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,8AR)-octahydroindolizine-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,8AR)-octahydroindolizine-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. Research is ongoing to determine its efficacy and safety in treating various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (1S,2S,8AR)-octahydroindolizine-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its binding affinity and activity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(1S,2S,8aR)-1,2-dihydroxy-octahydroindolizin-3-one: This compound shares a similar core structure but differs in the functional groups attached.
(1S,2S,8aR)-7-hydroxy-2,4b,7’,8,8,10a-hexamethylspiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,2’-3H-1-benzofuran]-4’,5’-dione: Another structurally related compound with different substituents.
Uniqueness
(1S,2S,8AR)-octahydroindolizine-1,2-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1S,2S,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol |
InChI |
InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7+,8+/m1/s1 |
InChI Key |
SQECYPINZNWUTE-CSMHCCOUSA-N |
Isomeric SMILES |
C1CCN2C[C@@H]([C@H]([C@H]2C1)O)O |
Canonical SMILES |
C1CCN2CC(C(C2C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















